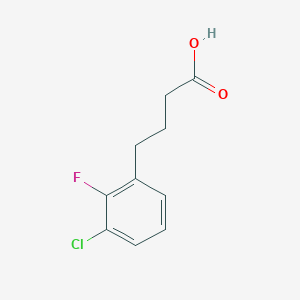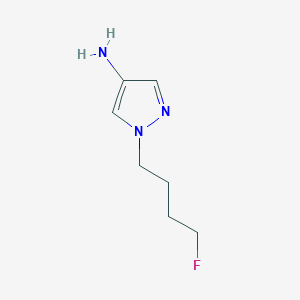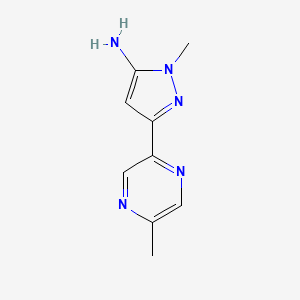![molecular formula C8H7ClFN3 B13531352 (5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13531352.png)
(5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-chloro-4-fluoro-1H-1,3-benzodiazol-2-yl)methanamine is a heterocyclic compound that features a benzodiazole ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-4-fluoro-1H-1,3-benzodiazol-2-yl)methanamine typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Amination: The methanamine group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(5-chloro-4-fluoro-1H-1,3-benzodiazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of alkyl, aryl, or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5-chloro-4-fluoro-1H-1,3-benzodiazol-2-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for therapeutic development.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological activities. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new drugs.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (5-chloro-4-fluoro-1H-1,3-benzodiazol-2-yl)methanamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with a similar ring structure but without the chlorine and fluorine substitutions.
Imidazole: Another heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Indole: A compound with a fused benzene and pyrrole ring, often used in drug synthesis.
Uniqueness
(5-chloro-4-fluoro-1H-1,3-benzodiazol-2-yl)methanamine is unique due to its specific halogen substitutions, which can significantly alter its chemical and biological properties. These substitutions can enhance its reactivity, stability, and potential bioactivity compared to its analogs.
This detailed article provides a comprehensive overview of (5-chloro-4-fluoro-1H-1,3-benzodiazol-2-yl)methanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H7ClFN3 |
|---|---|
Molecular Weight |
199.61 g/mol |
IUPAC Name |
(5-chloro-4-fluoro-1H-benzimidazol-2-yl)methanamine |
InChI |
InChI=1S/C8H7ClFN3/c9-4-1-2-5-8(7(4)10)13-6(3-11)12-5/h1-2H,3,11H2,(H,12,13) |
InChI Key |
ATRSWRGVJNIYDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)CN)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate](/img/structure/B13531288.png)

![3-[2-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B13531293.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-carboxylic acid](/img/structure/B13531294.png)




![tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13531315.png)




